1,4-Bis(bromomethyl)-2,5-diiodobenzene
Overview
Description
1,4-Bis(bromomethyl)-2,5-diiodobenzene is an organic compound with the molecular formula C8H6Br2I2 It is a derivative of benzene, where two bromomethyl groups and two iodine atoms are substituted at the 1,4 and 2,5 positions, respectively
Mechanism of Action
Target of Action
Brominated aromatic compounds are known to interact with various biological targets, including proteins and nucleic acids .
Mode of Action
Brominated compounds often act through electrophilic aromatic substitution . In this process, the bromine atom on the compound can be replaced by a nucleophile, which could be a part of a target biomolecule .
Biochemical Pathways
Brominated compounds can participate in various biochemical reactions, including free radical bromination of alkyl benzenes .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight of 263957 , can influence its pharmacokinetic behavior.
Result of Action
The compound’s ability to undergo polymorphic modifications suggests that it may have diverse effects at the molecular level, potentially influencing the structure and function of target biomolecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,4-Bis(bromomethyl)-2,5-diiodobenzene. For instance, the compound exhibits dimorphism, with two polymorphic forms that have different thermodynamic properties and transformation behaviors . These forms can interconvert under different environmental conditions, such as temperature .
Preparation Methods
The synthesis of 1,4-Bis(bromomethyl)-2,5-diiodobenzene typically involves multi-step organic reactions. One common method includes the bromination and iodination of a benzene derivative. The process may start with the bromination of 1,4-dimethylbenzene to form 1,4-bis(bromomethyl)benzene, followed by iodination to introduce iodine atoms at the 2,5 positions. The reaction conditions often involve the use of bromine and iodine reagents under controlled temperatures and solvents to ensure selective substitution.
Chemical Reactions Analysis
1,4-Bis(bromomethyl)-2,5-diiodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted products.
Oxidation and Reduction: The compound can undergo oxidation to form diiodobenzoquinone derivatives or reduction to form diiodobenzene derivatives.
Coupling Reactions: The iodine atoms can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like lithium aluminum hydride, and coupling catalysts like palladium complexes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Bis(bromomethyl)-2,5-diiodobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the fabrication of benzene-linked porous polymers for selective carbon dioxide capture, showcasing its potential in environmental applications.
Medicinal Chemistry: It is utilized in the synthesis of bioactive molecules and drug candidates, contributing to the development of new therapeutic agents.
Comparison with Similar Compounds
1,4-Bis(bromomethyl)-2,5-diiodobenzene can be compared with similar compounds such as:
1,4-Bis(bromomethyl)benzene: Lacks the iodine atoms, making it less versatile in coupling reactions.
1,4-Diiodobenzene: Lacks the bromomethyl groups, limiting its use in nucleophilic substitution reactions.
1,4-Dibromo-2,5-diiodobenzene: Similar but with different substitution patterns, affecting its reactivity and applications.
The uniqueness of this compound lies in its dual functionality, allowing it to participate in a wider range of chemical reactions and applications compared to its analogs.
Properties
IUPAC Name |
1,4-bis(bromomethyl)-2,5-diiodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2I2/c9-3-5-1-7(11)6(4-10)2-8(5)12/h1-2H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXBYLAAAKTAQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)CBr)I)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376212 | |
Record name | 1,4-bis(bromomethyl)-2,5-diiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56403-29-3 | |
Record name | 1,4-bis(bromomethyl)-2,5-diiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.